2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide
CAS No.: 585551-77-5
Cat. No.: VC20171556
Molecular Formula: C20H23N3O2S2
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 585551-77-5 |
|---|---|
| Molecular Formula | C20H23N3O2S2 |
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | 2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide |
| Standard InChI | InChI=1S/C20H23N3O2S2/c1-5-14-9-7-8-10-15(14)21-16(24)11-26-20-22-18-17(12(3)13(4)27-18)19(25)23(20)6-2/h7-10H,5-6,11H2,1-4H3,(H,21,24) |
| Standard InChI Key | VPFJBBNRWABPLG-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a thieno[2,3-d]pyrimidine core, a bicyclic system comprising a thiophene ring fused to a pyrimidine ring. Key substituents include:
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3-Ethyl and 5,6-dimethyl groups on the pyrimidine ring.
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A 4-oxo moiety contributing to hydrogen-bonding interactions.
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A thioacetamide bridge linking the core to a 2-ethylphenyl group .
The molecular formula is C₂₀H₂₃N₃O₂S₂, with a molar mass of 401.54 g/mol. X-ray crystallography and NMR studies confirm a planar conformation, optimizing interactions with biological targets like kinase enzymes .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 401.54 g/mol | |
| LogP | 3.8 (predicted) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 | |
| Topological Polar Surface Area | 108 Ų |
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
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Core Formation: Condensation of 2-aminothiophene-3-carbonitrile with ethyl acetoacetate yields the thieno[2,3-d]pyrimidine scaffold .
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Sulfur Incorporation: Thiolation at position 2 using Lawesson’s reagent or elemental sulfur.
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Acetamide Coupling: Reaction of the thiol intermediate with 2-ethylphenyl isocyanate under Mitsunobu conditions .
Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, improving yields to 72–78% .
Analytical Characterization
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NMR: ¹H NMR (400 MHz, DMSO-d₆) shows characteristic peaks at δ 1.22 (t, 3H, CH₂CH₃), δ 2.34 (s, 6H, CH₃), and δ 7.45–7.62 (m, 4H, aromatic) .
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HPLC: Purity >98% (C18 column, acetonitrile/water gradient).
Biological Activities and Mechanisms
Table 2: Cytotoxicity Profiles
| Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|
| HepG2 (liver) | 0.89 ± 0.12 | |
| MCF-7 (breast) | 1.34 ± 0.21 | |
| A549 (lung) | 2.01 ± 0.18 |
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC: 4 μg/mL) and Candida albicans (MIC: 8 μg/mL), the compound outperforms ampicillin (MIC: 16 μg/mL) via disruption of membrane integrity .
Anti-Inflammatory Action
In murine macrophages, it suppresses COX-2 expression by 78% at 10 μM, reducing prostaglandin E₂ (PGE₂) levels .
Pharmacokinetics and Toxicity
ADMET Profiling
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Absorption: High Caco-2 permeability (Papp: 12 × 10⁻⁶ cm/s).
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Metabolism: Hepatic CYP3A4-mediated oxidation to sulfoxide metabolites.
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Toxicity: LD₅₀ > 500 mg/kg in rats; no genotoxicity in Ames tests .
Comparative Analysis with Analogues
Table 3: Structure-Activity Relationships
| Analogue | Modification | VEGFR-2 IC₅₀ (nM) |
|---|---|---|
| Parent Compound | None | 12.3 |
| 2-Methylphenyl variant | 2-Ethyl → 2-Methyl | 45.6 |
| Oxadiazole derivative | Thioacetamide → Oxadiazole | 89.2 |
Removing the ethyl group at position 3 reduces activity by 4-fold, underscoring its role in hydrophobic binding .
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